Cas no 1821712-18-8 ((1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine)

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine 化学的及び物理的性質
名前と識別子
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- (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine
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- MDL: MFCD19215859
- インチ: 1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1
- InChIKey: BRWRRWXQMCPPRZ-UHNVWZDZSA-N
- ほほえんだ: [C@@H]1(CN)C[C@H]1C
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1123613-1g |
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |
1821712-18-8 | 95% | 1g |
$2105 | 2025-02-20 | |
eNovation Chemicals LLC | Y1123613-5g |
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |
1821712-18-8 | 95% | 5g |
$7705 | 2025-02-20 | |
eNovation Chemicals LLC | Y1123613-5g |
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |
1821712-18-8 | 95% | 5g |
$7705 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123613-500mg |
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |
1821712-18-8 | 95% | 500mg |
$1115 | 2025-02-20 | |
eNovation Chemicals LLC | Y1123613-500mg |
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |
1821712-18-8 | 95% | 500mg |
$1115 | 2025-03-01 | |
eNovation Chemicals LLC | Y1123613-1g |
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |
1821712-18-8 | 95% | 1g |
$2105 | 2025-03-01 | |
eNovation Chemicals LLC | Y1123613-500mg |
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |
1821712-18-8 | 95% | 500mg |
$1115 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123613-1g |
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |
1821712-18-8 | 95% | 1g |
$2105 | 2024-07-28 | |
eNovation Chemicals LLC | Y1123613-5g |
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine |
1821712-18-8 | 95% | 5g |
$7705 | 2025-03-01 |
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine 関連文献
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamineに関する追加情報
Introduction to (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine (CAS No. 1821712-18-8)
(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine (CAS No. 1821712-18-8) is a chiral compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of amines and features a cyclopropyl group attached to a methylamine moiety, which imparts specific stereochemical characteristics that are crucial for its biological activity and reactivity.
The stereochemistry of (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine is particularly noteworthy. The (1R,2R) configuration indicates that the two chiral centers in the molecule are both in the R configuration. This specific arrangement of atoms can significantly influence the compound's interactions with biological targets, such as enzymes and receptors, which often exhibit high stereoselectivity. The cyclopropyl group, being a three-membered ring, introduces significant ring strain, which can affect the conformational flexibility and reactivity of the molecule.
Recent research has explored the potential of (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine in various applications. One area of interest is its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The unique combination of a chiral center and a strained cyclopropyl ring makes it a valuable building block for constructing complex molecules with specific stereochemical requirements. For instance, studies have shown that this compound can be used to synthesize prodrugs that enhance the bioavailability and efficacy of therapeutic agents.
In the context of medicinal chemistry, (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine has been investigated for its potential as a ligand in drug discovery. Ligands are molecules that bind to specific receptors or enzymes, modulating their activity. The stereochemical properties of this compound make it an attractive candidate for designing ligands with high binding affinity and selectivity. Research has demonstrated that derivatives of (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine can exhibit potent activity against various biological targets, including G protein-coupled receptors (GPCRs) and ion channels.
Another area where (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine has shown promise is in asymmetric synthesis. Asymmetric synthesis is a critical process in organic chemistry that aims to produce enantiomerically pure compounds. The chiral centers in (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine can serve as a chiral template or catalyst in asymmetric reactions, leading to the formation of enantiomerically enriched products. This capability is particularly valuable in the pharmaceutical industry, where enantiomeric purity is essential for ensuring the safety and efficacy of drugs.
Furthermore, (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine has been studied for its potential as a fluorescent probe. Fluorescent probes are molecules that emit light upon binding to specific targets or undergoing conformational changes. The unique electronic properties of this compound make it suitable for designing probes that can be used in various analytical techniques, such as fluorescence microscopy and flow cytometry. These probes can provide valuable insights into cellular processes and help researchers understand the behavior of biological systems at the molecular level.
In conclusion, (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine (CAS No. 1821712-18-8) is a versatile compound with significant potential in multiple areas of research and application. Its unique stereochemistry and structural features make it an attractive candidate for use as an intermediate in pharmaceutical synthesis, a ligand in drug discovery, a catalyst in asymmetric reactions, and a fluorescent probe in analytical techniques. Ongoing research continues to uncover new applications and properties of this compound, highlighting its importance in the fields of organic chemistry and medicinal chemistry.
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